molecular formula C30H33O3P3 B14404713 Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate CAS No. 87213-54-5

Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate

Cat. No.: B14404713
CAS No.: 87213-54-5
M. Wt: 534.5 g/mol
InChI Key: VEASFCNREMZTQP-UHFFFAOYSA-N
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Description

Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate is an organophosphorus compound known for its unique structure and versatile applications. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it valuable in coordination chemistry. This compound is often used in various catalytic processes and has significant importance in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate typically involves the alkylation of sodium diphenylphosphide with 1,2-dichloroethane. The reaction proceeds as follows:

2NaP(C6H5)2+ClCH2CH2Cl(C6H5)2PCH2CH2P(C6H5)2+2NaCl2 \text{NaP(C}_6\text{H}_5)_2 + \text{ClCH}_2\text{CH}_2\text{Cl} \rightarrow (\text{C}_6\text{H}_5)_2\text{PCH}_2\text{CH}_2\text{P(C}_6\text{H}_5)_2 + 2 \text{NaCl} 2NaP(C6​H5​)2​+ClCH2​CH2​Cl→(C6​H5​)2​PCH2​CH2​P(C6​H5​)2​+2NaCl

This reaction is carried out under an inert atmosphere to prevent oxidation of the phosphide. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form secondary phosphines.

    Substitution: The phosphonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating reactions by lowering the activation energy and increasing reaction rates. The compound’s bidentate nature allows it to form strong, stable bonds with metal centers, making it an effective ligand in many catalytic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various catalytic processes and scientific research applications, distinguishing it from other similar compounds .

Properties

CAS No.

87213-54-5

Molecular Formula

C30H33O3P3

Molecular Weight

534.5 g/mol

IUPAC Name

(1-diethoxyphosphoryl-2-diphenylphosphanylethyl)-diphenylphosphane

InChI

InChI=1S/C30H33O3P3/c1-3-32-36(31,33-4-2)30(35(28-21-13-7-14-22-28)29-23-15-8-16-24-29)25-34(26-17-9-5-10-18-26)27-19-11-6-12-20-27/h5-24,30H,3-4,25H2,1-2H3

InChI Key

VEASFCNREMZTQP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OCC

Origin of Product

United States

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